molecular formula C8H16O2 B1330146 4-(Tetrahydro-furan-2-yl)-butan-2-ol CAS No. 4527-76-8

4-(Tetrahydro-furan-2-yl)-butan-2-ol

Cat. No.: B1330146
CAS No.: 4527-76-8
M. Wt: 144.21 g/mol
InChI Key: JBLNBMHKAAHKDC-UHFFFAOYSA-N
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Description

4-(Tetrahydro-furan-2-yl)-butan-2-ol is an organic compound that features a tetrahydrofuran ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and butanol, making it useful in various chemical and industrial applications.

Scientific Research Applications

4-(Tetrahydro-furan-2-yl)-butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compounds similar to 4-(Tetrahydro-furan-2-yl)-butan-2-ol, such as N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)-4-tosyloxazol-5-amine, involves the inhibition of enzymes such as tyrosine kinases by binding to their active sites.

Safety and Hazards

The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-furan-2-yl)-butan-2-ol typically involves the reaction of tetrahydrofuran with butan-2-ol under specific conditions. One common method involves the use of (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . This intermediate is then reacted with butan-2-ol to form the desired compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of high-purity starting materials and advanced purification techniques ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-furan-2-yl)-butan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various reagents, including halides and acids, can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically results in a more saturated alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-furan-2-yl)-butan-2-ol is unique due to its combination of a tetrahydrofuran ring and a butanol chain, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

4-(oxolan-2-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLNBMHKAAHKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280752
Record name 4-(oxolan-2-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4527-76-8
Record name NSC18519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(oxolan-2-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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